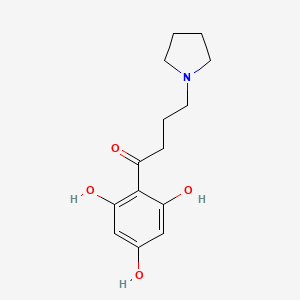![molecular formula C11H9N3O B12886534 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole. Benzimidazole is known for its wide range of biological activities, while isoxazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
化学反应分析
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoxazole moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
科学研究应用
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is not well-documented. based on the known activities of benzimidazole and isoxazole derivatives, the compound may interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the biological context and the specific activity being studied.
相似化合物的比较
Similar Compounds
4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde: A related compound with a similar benzimidazole moiety.
2-Phenylbenzimidazole: Another benzimidazole derivative with known biological activities.
Isoxazole derivatives: Various isoxazole compounds with diverse chemical and biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is unique due to the combination of benzimidazole and isoxazole moieties in a single molecule. This structural feature offers potential for diverse applications and interactions with different molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-15-7-8/h1-4,6-7H,5H2,(H,13,14) |
InChI 键 |
HPHZXLNHWZJSKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



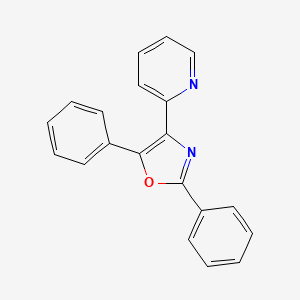


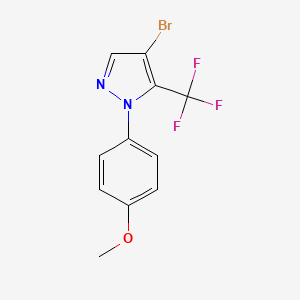


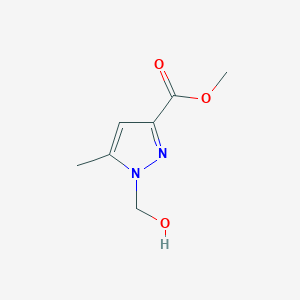
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)

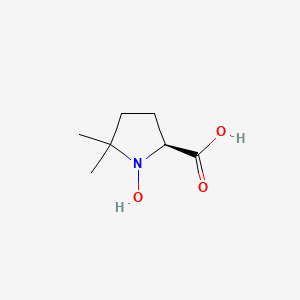
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
